molecular formula C8H10IN3O B1508133 4-(5-Iodopyrimidin-4-YL)morpholine CAS No. 1356055-09-8

4-(5-Iodopyrimidin-4-YL)morpholine

Cat. No.: B1508133
CAS No.: 1356055-09-8
M. Wt: 291.09 g/mol
InChI Key: RXDLVSHQQDLYQX-UHFFFAOYSA-N
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Description

“4-(5-Iodopyrimidin-4-YL)morpholine” is a chemical compound with the molecular formula C8H10IN3O and a molecular weight of 291.09 . It is a heterocyclic compound that contains a morpholine ring .


Synthesis Analysis

The synthesis of “this compound” involves a reaction with 4-chloro-5-iodopyrimidine, morpholine, and cesium carbonate in N,N-dimethyl-formamide at 90℃ . The reaction mixture is then filtered, and the filtrate is concentrated and dried under high vacuum to yield the title compound .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a morpholine ring attached to a pyrimidine ring via a carbon atom . The pyrimidine ring contains an iodine atom .

Scientific Research Applications

Chemical Synthesis and Modification

The chemical structure of 4-(5-Iodopyrimidin-4-YL)morpholine allows it to undergo various chemical reactions, resulting in derivatives with potential applications in different fields. For instance, pyrimidone derivatives can be used to obtain iodonium-ylides, which, through thermal rearrangement, produce 5-iodo-4-phenoxy-pyrimidin-6(1H)-ones. Such derivatives have potential applications in chemical synthesis and pharmaceuticals (Habib & Kappe, 1984).

DNA Repair and Cancer Research

Compounds structurally related to this compound, such as chromen-4-one derivatives, have been found to inhibit DNA-dependent protein kinase (DNA-PK), a key enzyme involved in DNA repair processes. This inhibition is potentially significant for enhancing the effectiveness of cancer treatments, as inhibiting DNA repair in cancer cells can make them more susceptible to radiation and chemotherapy (Cano et al., 2010).

Antibacterial and Antifungal Applications

Derivatives of this compound have been evaluated for their antibacterial properties. For instance, thiazolo[4,5-d]pyrimidines, which can be synthesized from compounds structurally related to this compound, showed promise in antibacterial evaluations (Rahimizadeh et al., 2011).

Enzyme Inhibition for Therapeutic Applications

Dipyrimido[4,5-b:5,4-e][1,4] thiazines, which can be derived from compounds related to this compound, have shown enzyme inhibitory activities. Specifically, these compounds have been evaluated for their ability to inhibit soybean 15-lipoxygenase, an enzyme linked to inflammatory and allergic reactions, and some have exhibited promising results (Karimian et al., 2015).

Antimicrobial Applications

Novel derivatives containing 4-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(morpholinomethyl)-6-arylpyrimidin-2-amines have been synthesized and shown to possess significant antimicrobial activity against different bacterial and fungal strains. The presence of electron-withdrawing groups in these compounds was observed to enhance their antimicrobial efficacy (Desai et al., 2016).

Properties

IUPAC Name

4-(5-iodopyrimidin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN3O/c9-7-5-10-6-11-8(7)12-1-3-13-4-2-12/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDLVSHQQDLYQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00734878
Record name 4-(5-Iodopyrimidin-4-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00734878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356055-09-8
Record name 4-(5-Iodopyrimidin-4-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00734878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a vial containing a solution of 4-chloro-5-iodopyrimidine (0.200 g, 0.832 mmol) in DMF (1.333 mL) was added morpholine (0.291 mL, 3.33 mmol) followed by cesium carbonate (0.542 g, 1.664 mmol). The vial was sealed with a Teflon cap and heated at 90° C. for 80 min, then allowed to cool to room temperature. The reaction mixture was filtered through a disposable fritted funnel and the filter cake washed with CH2Cl2. The filtrate was concentrated, then further dried under high vacuum to afford the title compound (235 mg, 97%). ESI MS (M+H)+=292.0.
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
1.333 mL
Type
solvent
Reaction Step One
Quantity
0.291 mL
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
0.542 g
Type
reactant
Reaction Step Three
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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